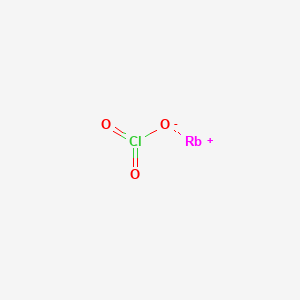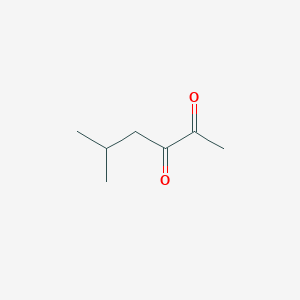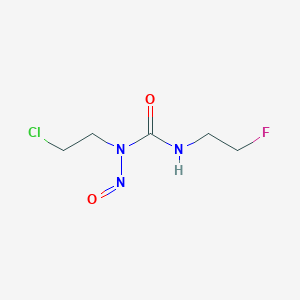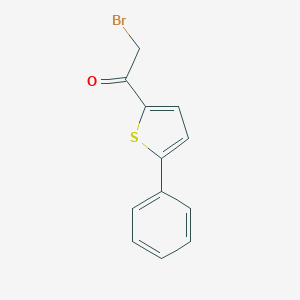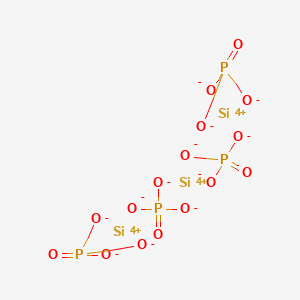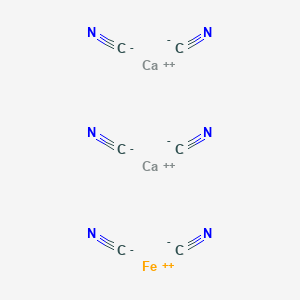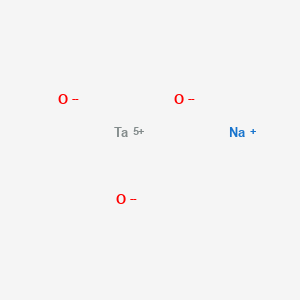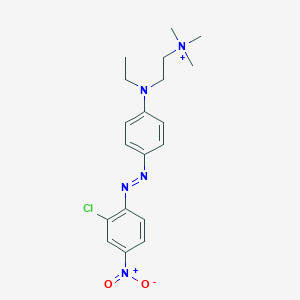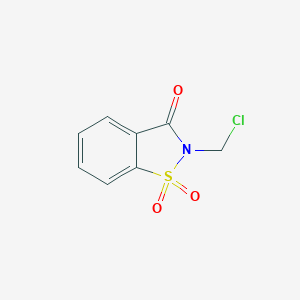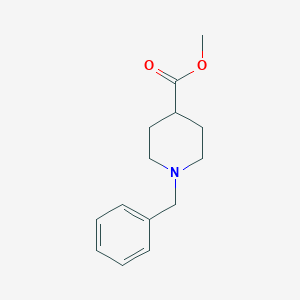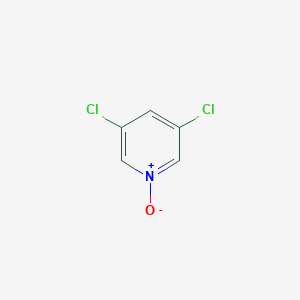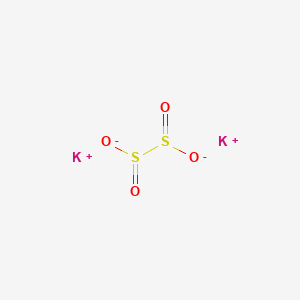![molecular formula C9H6N2OS2 B078952 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one CAS No. 13399-21-8](/img/structure/B78952.png)
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one is a heterocyclic compound that has been studied for its potential applications in various fields of research. This compound has a unique structure that makes it an interesting subject for scientific investigation.
Applications De Recherche Scientifique
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one has been studied for its potential applications in various fields of research. It has been shown to have anticancer activity, antimicrobial activity, and antiviral activity. It has also been investigated for its potential as a fluorescent probe and a photosensitizer.
Mécanisme D'action
The mechanism of action of 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and disrupt the cell cycle. It has also been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one in lab experiments is its broad range of potential applications. It has been shown to have activity against a variety of cancer cell lines, bacteria, and viruses. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activity. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are many future directions for research on 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one. Some potential areas of investigation include:
1. Further studies on the mechanism of action to optimize its use in lab experiments.
2. Investigation of its potential as a fluorescent probe and photosensitizer.
3. Investigation of its potential as a therapeutic agent for viral infections.
4. Investigation of its potential as a therapeutic agent for bacterial infections.
5. Investigation of its potential as a therapeutic agent for other types of cancer.
6. Investigation of its potential as a therapeutic agent for autoimmune diseases.
In conclusion, 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one is a heterocyclic compound that has shown potential for a range of scientific research applications. Its unique structure and low toxicity profile make it an interesting subject for investigation. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The reaction yields the desired compound in good yield and purity. This method has been optimized to produce large quantities of the compound for research purposes.
Propriétés
Numéro CAS |
13399-21-8 |
|---|---|
Nom du produit |
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one |
Formule moléculaire |
C9H6N2OS2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
6H-[1,3]thiazolo[4,5-h][1,4]benzothiazin-7-one |
InChI |
InChI=1S/C9H6N2OS2/c12-7-3-13-9-6(11-7)2-1-5-8(9)14-4-10-5/h1-2,4H,3H2,(H,11,12) |
Clé InChI |
QRKJPBXAQZMKRJ-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(S1)C3=C(C=C2)N=CS3 |
SMILES canonique |
C1C(=O)NC2=C(S1)C3=C(C=C2)N=CS3 |
Synonymes |
6H-Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one(7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



